molecular formula C₂₁H₂₈O₄ B031870 7-Oxodehydroepiandrosterone 3-acetate CAS No. 1449-61-2

7-Oxodehydroepiandrosterone 3-acetate

Cat. No. B031870
CAS RN: 1449-61-2
M. Wt: 344.4 g/mol
InChI Key: VVSMJVQHDZUPIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-Oxodehydroepiandrosterone 3-acetate involves several chemical processes. A notable method includes the oxidation of dehydroepiandrosterone (DHEA) to introduce an oxo group at the 7th position, followed by acetylation to protect the hydroxyl group, forming the 3-acetate ester. Various methods have been developed to optimize this synthesis, including the use of chromium(VI) oxide complexes and selective reduction techniques to achieve the desired 7-oxo derivative with high specificity and yield (Pouzar, C̆erný, Hill, Bičı́ková, & Hampl, 2005).

Molecular Structure Analysis

The molecular structure of 7-Oxodehydroepiandrosterone 3-acetate is characterized by the presence of an oxo group at the 7th carbon atom and an acetoxy group at the 3rd position of the steroid nucleus. These modifications significantly influence its chemical behavior and biological activity compared to its parent compound, DHEA. Advanced techniques such as X-ray crystallography and NMR spectroscopy have been utilized to elucidate the precise molecular configuration of this compound and its derivatives (Ahmad et al., 2016).

Scientific Research Applications

  • Therapeutic Potential : 7-oxo derivatives of DHEA exhibit increased activity without converting to testosterone or estrogens, suggesting potential as therapeutic agents (Lardy, Partridge, Kneer, & Wei, 1995).

  • Memory Improvement : 7-oxo-DHEA-acetate has been found to effectively reverse memory impairment in young mice and improve memory retention in older mice (Shi, Schulze, & Lardy, 2000).

  • Effects on Steroid and Lipid Parameters : Application of 7-oxo-DHEA gel in elderly men resulted in changes in steroid and lipid parameters, including a decline in testosterone and estradiol levels (Šulcová et al., 2001).

  • Weight Management : This compound significantly reduces body fat and weight in healthy overweight adults when combined with exercise and a low-calorie diet (Kaiman, Colker, Swain, Torina, & Shi, 2000).

  • Natural Antiglucocorticoid : 7beta-OH-DHEA shows promise as a natural antiglucocorticoid and a candidate for steroid replacement therapy, potentially countering the immunosuppressive effect of dexamethasone (Hampl et al., 2000).

  • Hair Loss Treatment : 7-oxo-DHEA-acetate (7-ODA) is a safe and effective oral steroid for treating male pattern baldness in rhesus monkeys, with no adverse clinical effects observed at certain doses (Henwood, Weeks, & Lardy, 1999).

  • Cancer Chemoprevention : Dehydroepiandrosterone and its synthetic analogs, including compounds like 7-oxo-DHEA, show potential as cancer chemopreventive drugs in humans (Hastings, Pashko, Lewbart, & Schwartz, 1988).

  • Analytical Method Development : A new high-performance liquid chromatography method for determining 7-oxo-dehydroepiandrosterone-3beta-sulfate in human plasma has been developed (Marwah, Marwah, & Lardy, 1999).

  • Chemical Synthesis : An improved method for the allylic oxidation reaction has been developed, successfully synthesizing 7-oxo-dehydroepiandrosterone and various steroidal compounds (Yang Qing-xiong, 2009).

Safety And Hazards

The World Anti-Doping Agency lists 7-keto-DHEA as a prohibited anabolic agent . The FDA has proposed that it be banned from use in compounded drugs .

Future Directions

7-Oxodehydroepiandrosterone 3-acetate and its related compounds are known for their neuroprotective and immunomodulatory properties . These neuroactive steroids are currently predominately analysed by mass spectrometry, for which the use of internal deuterated standards is necessary . This suggests that future research could focus on further understanding the properties and potential applications of these compounds.

properties

IUPAC Name

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-7,17-dioxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-12(22)25-14-6-8-20(2)13(10-14)11-17(23)19-15-4-5-18(24)21(15,3)9-7-16(19)20/h11,14-16,19H,4-10H2,1-3H3/t14-,15-,16-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSMJVQHDZUPIL-XFKPDKBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C=C2C1)CCC4=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(=O)C=C2C1)CCC4=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxodehydroepiandrosterone 3-acetate

CAS RN

1449-61-2
Record name 7-Oxodehydroepiandrosterone 3-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACETIC ACID DIMETHYL-DIOXO-TETRADECAHYDRO-1H-CYCLOPENTA(A)PHENANTHREN-3-YL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-OXODEHYDROEPIANDROSTERONE 3-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84RQ0XOM11
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LS Cream - riversidemedicalweightloss.com
Theophylline is a xanthine derivative that is used both orally or intravenously in the treatment of apnea of prematurity and as an adjunct agent for patients with asthma. Theophylline …
Number of citations: 0 riversidemedicalweightloss.com

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